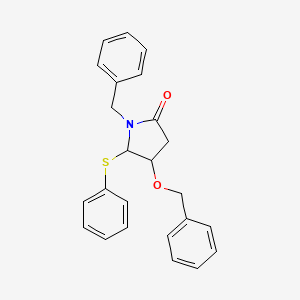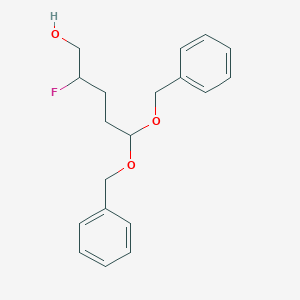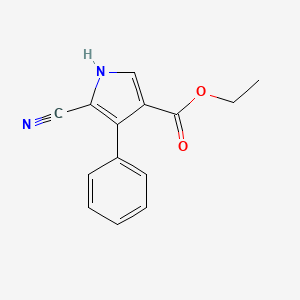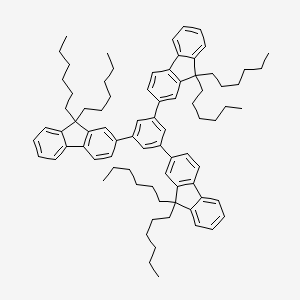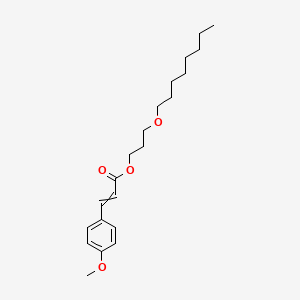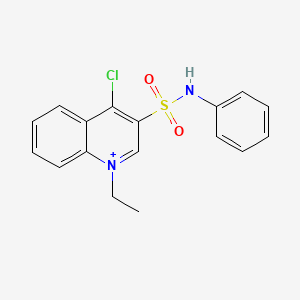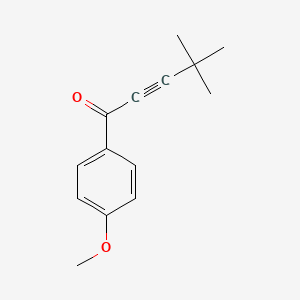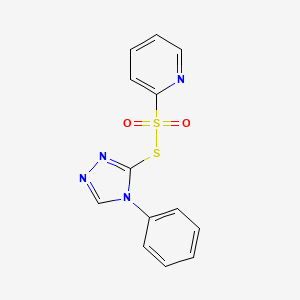
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal and agricultural applications . The presence of both triazole and pyridine moieties in the structure enhances its potential for various biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate typically involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with pyridine-2-sulfonyl chloride under basic conditions . The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and a base like triethylamine or sodium hydroxide is used to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonothioate group can be reduced to thiols or sulfides.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antimicrobial activities.
Medicine: Explored for its anticancer properties and enzyme inhibition potential.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity . The pyridine moiety enhances its binding affinity and specificity . The compound can disrupt cellular processes by interfering with enzyme function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
S-(4-Phenyl-4H-1,2,4-triazol-3-yl) pyridine-2-sulfonothioate is unique due to the presence of both triazole and pyridine moieties, which confer enhanced biological activity and specificity . Its sulfonothioate group also provides additional reactivity, making it a versatile compound for various applications .
Propiedades
Número CAS |
188755-09-1 |
|---|---|
Fórmula molecular |
C13H10N4O2S2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylsulfonyl]pyridine |
InChI |
InChI=1S/C13H10N4O2S2/c18-21(19,12-8-4-5-9-14-12)20-13-16-15-10-17(13)11-6-2-1-3-7-11/h1-10H |
Clave InChI |
AJZMHNGJETXOCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=NN=C2SS(=O)(=O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
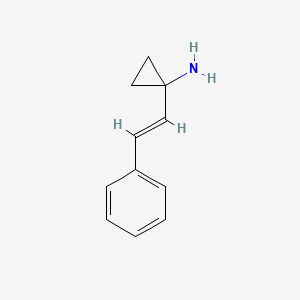
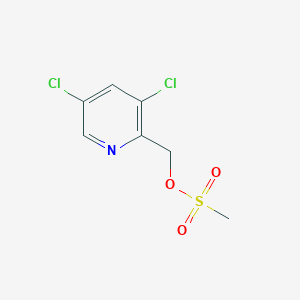
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)
